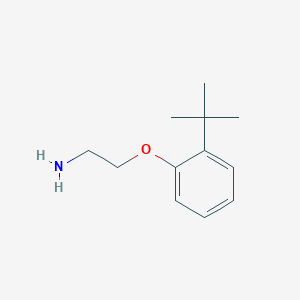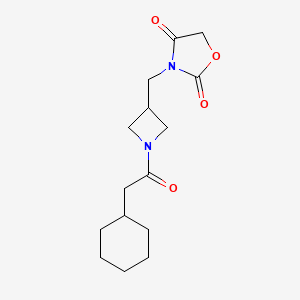![molecular formula C17H21NO2 B2507456 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one CAS No. 2320924-39-6](/img/structure/B2507456.png)
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as AT-121 and has been explored for its potential as a painkiller without the addictive properties of traditional opioids.
Aplicaciones Científicas De Investigación
Chemical Structure and Interactions
The compound "1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one" is structurally related to azabicyclo compounds, which have been studied for various chemical properties and interactions. The gold(III) tetrachloride salt of a related compound, L-cocaine, demonstrates intricate hydrogen bonding and close intermolecular contacts, highlighting the compound's potential in forming structurally complex salts (Wood et al., 2007). Another study on isomeric azabicyclo[3.2.1]octan-3-ones reveals their crystalline structures, showing intramolecular hydrogen bonds and π-π interactions, indicating a significant aspect of their reactivity and potential applications in material science (Brzezinski et al., 2013).
Synthetic Applications and Methodology Development
Research has also explored the synthetic applications of azabicyclo compounds, including the development of novel methodologies for creating structurally complex molecules. For example, the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor demonstrates the utility of these compounds in synthesizing biologically active molecules (Chen et al., 2010). Similarly, studies on the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids show the potential of azabicyclo compounds as conformationally constrained dipeptide isosteres, useful in the development of new therapeutic agents (Guarna et al., 1999).
Crystallographic and Conformational Analysis
Crystallographic studies have provided detailed insights into the conformational behavior of azabicyclo compounds. For instance, the relative configuration, absolute configuration, and absolute structure of three isomeric azabicyclo[3.2.1]octan-3-ones have been characterized, showcasing their diverse conformational dynamics and interactions (K. Brzezinski et al., 2013). These studies are crucial for understanding the fundamental chemical behavior of such compounds, paving the way for their application in designing new materials and drugs.
Pharmacological Potentials
Although specifics on the pharmacological applications of "this compound" are not provided, related azabicyclo compounds have been investigated for various biological activities. The structural and conformational study of esters derived from azabicyclo[3.2.1]octanes suggests these compounds' potential in medicinal chemistry, particularly as they exhibit preferred conformations that might be relevant in drug design (Izquierdo et al., 1991).
Mecanismo De Acción
Target of Action
The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
The compound acts as a highly potent and selective inhibitor of JAK1 and TYK2 . It is designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway , which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . By selectively inhibiting JAK1 and TYK2, the compound can modulate this pathway and reduce the production of proinflammatory cytokines .
Result of Action
The inhibition of JAK1 and TYK2 by the compound leads to a reduction in the production of proinflammatory cytokines . This can result in a decrease in inflammation and other symptoms associated with autoimmune diseases, such as rheumatoid arthritis .
Propiedades
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-3-7-16(8-4-12)20-11-17(19)18-14-5-6-15(18)10-13(2)9-14/h3-4,7-8,14-15H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGBKXINEUCXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C3CCC2CC(=C)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)
![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2507374.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)



![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)

![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)


![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)